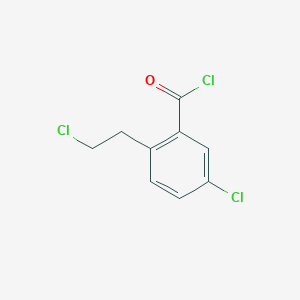
5-Chloro-2-(2-chloroethyl)benzoyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(2-chloroethyl)benzoyl Chloride is a chemical compound with the molecular formula C9H7Cl3O and a molecular weight of 237.51 g/mol . It is a derivative of benzoyl chloride, characterized by the presence of two chlorine atoms attached to the benzene ring and an ethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(2-chloroethyl)benzoyl Chloride typically involves the chlorination of 2-(2-chloroethyl)benzoic acid. This process can be carried out using thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions . The reaction proceeds as follows:
C9H9ClO2+SOCl2→C9H7Cl3O+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(2-chloroethyl)benzoyl Chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 5-Chloro-2-(2-chloroethyl)benzoic acid and hydrochloric acid.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids and reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as ammonia, ethanol, and thiol under basic conditions.
Hydrolysis: Water or aqueous base/acid.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Amides, Esters, Thioesters: Formed from nucleophilic substitution.
5-Chloro-2-(2-chloroethyl)benzoic acid: Formed from hydrolysis.
Alcohols: Formed from reduction.
Scientific Research Applications
5-Chloro-2-(2-chloroethyl)benzoyl Chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(2-chloroethyl)benzoyl Chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to modify molecular structures .
Comparison with Similar Compounds
Similar Compounds
Benzoyl Chloride: Lacks the chlorine and ethyl substituents.
2-Chloro-5-iodobenzoic Acid: Contains iodine instead of chlorine and lacks the ethyl group.
2-Chloroethyl Benzene: Lacks the carbonyl chloride group.
Uniqueness
5-Chloro-2-(2-chloroethyl)benzoyl Chloride is unique due to its dual chlorine substitution and the presence of an ethyl group, which imparts distinct reactivity and applications compared to its analogs .
Properties
Molecular Formula |
C9H7Cl3O |
|---|---|
Molecular Weight |
237.5 g/mol |
IUPAC Name |
5-chloro-2-(2-chloroethyl)benzoyl chloride |
InChI |
InChI=1S/C9H7Cl3O/c10-4-3-6-1-2-7(11)5-8(6)9(12)13/h1-2,5H,3-4H2 |
InChI Key |
VMLQSNDTJNVHQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)Cl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Bromoimidazo[1,5-a]pyridine-7-carbaldehyde](/img/structure/B13663047.png)
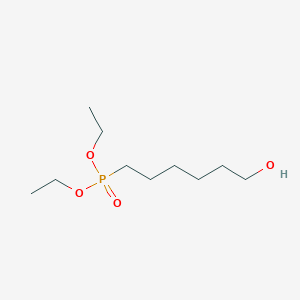
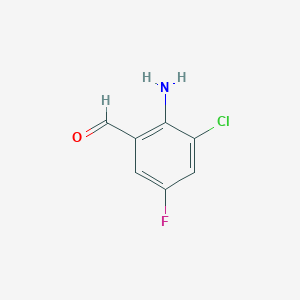

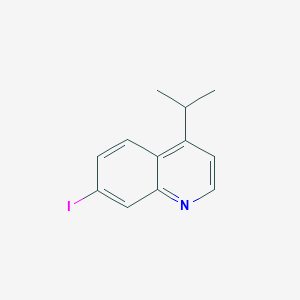
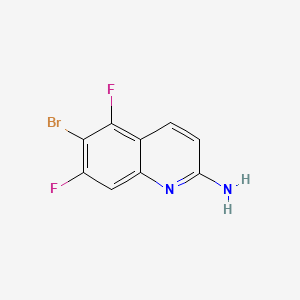
![2-Bromo-6-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13663071.png)
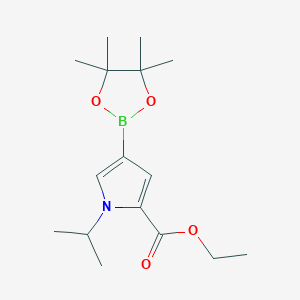
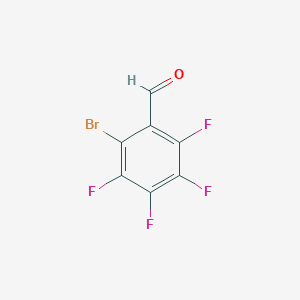
![7-Bromo-2-chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13663102.png)
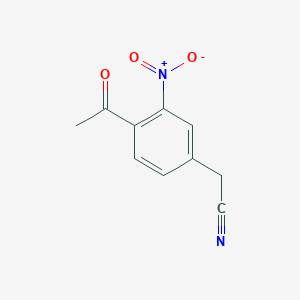
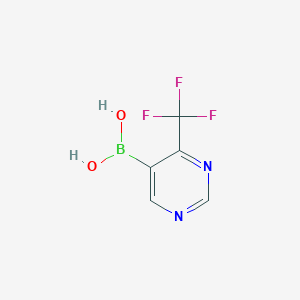

![4-(6-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13663122.png)
